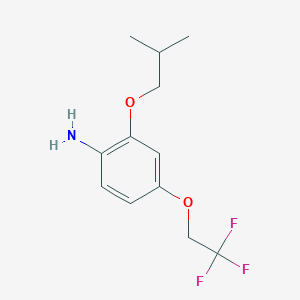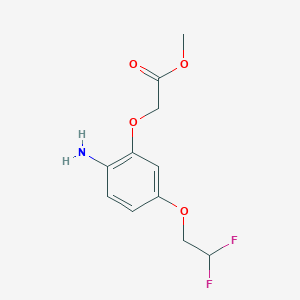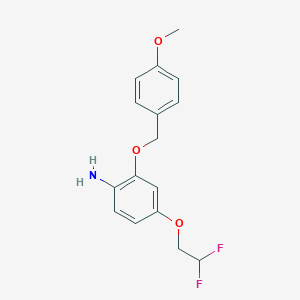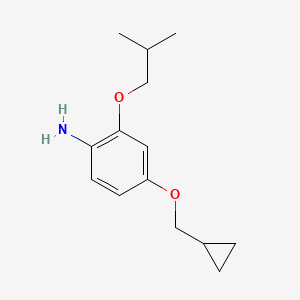
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline is an organic compound characterized by the presence of both isobutoxy and trifluoroethoxy groups attached to an aniline core. This compound is typically a colorless to pale yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide. It is often used as a precursor in the synthesis of fluorescent probes for peptides and in coupling reactions in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-nitroaniline with isobutyl bromide and potassium carbonate in the presence of a suitable solvent like dimethylformamide. This is followed by the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The trifluoroethoxy group is then introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group (if present) to form amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Sodium hydride (NaH) and 2,2,2-trifluoroethanol are used for introducing trifluoroethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorescent probes and in coupling reactions.
Biology: Utilized in the development of bioactive molecules and as a labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but lacks the isobutoxy group.
2-Isobutoxy-4-(2,2,2-trifluoroethoxy)aniline: Isomeric form with different positioning of functional groups.
Uniqueness
4-Isobutoxy-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both isobutoxy and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-2-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c1-8(2)6-17-9-3-4-10(16)11(5-9)18-7-12(13,14)15/h3-5,8H,6-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPPEBXBVJALCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














